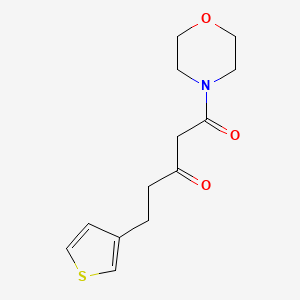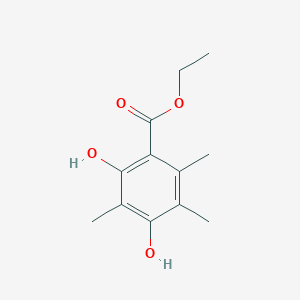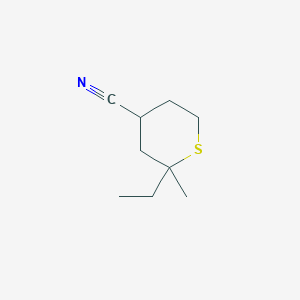
2-Ethyl-2-methylthiane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-methylthiane-4-carbonitrile is a heterocyclic compound containing a sulfur atom within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylthiane-4-carbonitrile typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often include the use of a base such as potassium tert-butoxide and solvents like methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-methylthiane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-2-methylthiane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-methylthiane-4-carbonitrile and its derivatives often involves interaction with biological targets such as enzymes or receptors. The sulfur atom in the thiophene ring can participate in various biochemical interactions, influencing the compound’s activity. The nitrile group can also interact with nucleophilic sites in biological molecules, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered ring containing sulfur, widely used in organic synthesis and materials science.
2-Methylthiophene: Similar structure but with a methyl group at the 2-position.
2-Ethylthiophene: Similar structure but with an ethyl group at the 2-position.
Uniqueness
2-Ethyl-2-methylthiane-4-carbonitrile is unique due to the presence of both ethyl and methyl groups on the thiophene ring, along with a nitrile group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
86251-94-7 |
|---|---|
Fórmula molecular |
C9H15NS |
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
2-ethyl-2-methylthiane-4-carbonitrile |
InChI |
InChI=1S/C9H15NS/c1-3-9(2)6-8(7-10)4-5-11-9/h8H,3-6H2,1-2H3 |
Clave InChI |
ICVJYKGSRXTVOF-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCS1)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


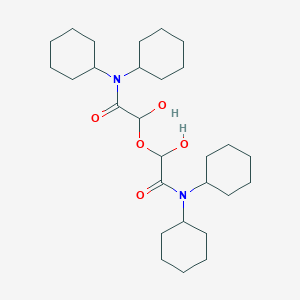
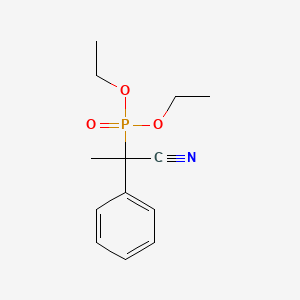

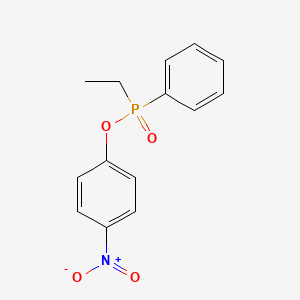

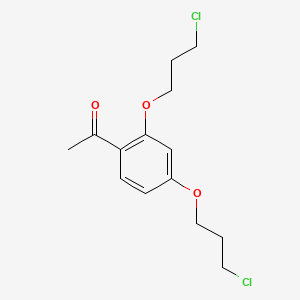


![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
